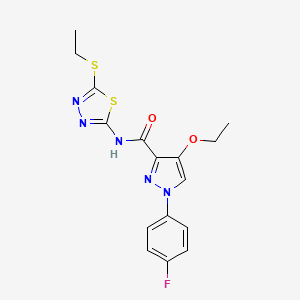

4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted with a 4-ethoxy group, a 4-fluorophenyl ring at the N1 position, and a carboxamide bridge linking to a 5-(ethylthio)-1,3,4-thiadiazol-2-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in medicinal chemistry, where fluorinated aryl groups and thiadiazole heterocycles enhance metabolic stability and target binding .

Properties

IUPAC Name |

4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O2S2/c1-3-24-12-9-22(11-7-5-10(17)6-8-11)21-13(12)14(23)18-15-19-20-16(26-15)25-4-2/h5-9H,3-4H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSODUZMCDVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=NN=C(S2)SCC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting an appropriate thioamide with hydrazine derivatives under acidic or basic conditions.

Introduction of the ethylthio group: This step involves the alkylation of the thiadiazole ring with an ethyl halide in the presence of a base.

Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Coupling of the pyrazole and thiadiazole rings: This step involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the thiadiazole.

Introduction of the ethoxy and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Agricultural Chemistry: The compound could be investigated for its potential use as a pesticide or herbicide, given its ability to interact with biological systems.

Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethylthio and fluorophenyl groups may play a role in binding to the target, while the thiadiazole and pyrazole rings may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural features, synthetic yields, physical properties, and bioactivities:

Structural and Functional Insights

- Fluorophenyl Motif : The 4-fluorophenyl group is conserved in 12h , the target compound, and anticonvulsant urea derivatives , suggesting its role in π-π interactions or metabolic resistance.

- Core Heterocycles: Pyrazole-based compounds (target, 12g–i) differ from pyridoindoles (12g–i) and triazoles (Compound 4) in electronic properties, which could modulate binding to enzymes like cyclooxygenase or γ-aminobutyric acid (GABA) receptors .

Bioactivity Trends

- Anticonvulsant Activity: Urea-thiadiazole derivatives with fluorophenyl groups (ED₅₀ = 0.65 μmol/kg) outperform non-fluorinated analogs, highlighting the fluorine’s pharmacophoric importance.

- Antimicrobial Potential: The triazole-thiadiazole hybrid (Compound 4) shows that combining fluorophenyl with sulfonic acid groups enhances activity, a strategy applicable to the target compound.

Research Implications and Gaps

- Pharmacological Profiling : The target compound requires in vitro/in vivo testing to validate inferred activities, particularly against seizure models or microbial strains.

- Structure-Activity Relationship (SAR) : Systematic substitution of the ethylthio group (e.g., with chlorobenzyl or methoxybenzyl as in ) could optimize potency.

- Crystallographic Data : Tools like SHELXL could elucidate its 3D structure, aiding in docking studies against targets like GABA receptors or bacterial enzymes.

Biological Activity

4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiadiazole ring, an ethoxy group, and a pyrazole moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 422.5 g/mol. The structure can be summarized as follows:

| Component | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 422.5 g/mol |

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethylthio and fluorophenyl groups may enhance binding affinity and specificity towards these targets. The thiadiazole and pyrazole rings contribute to the overall stability and reactivity of the molecule, potentially modulating various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds similar to this compound exhibit moderate to high anticancer activity against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer).

- Findings : Many derivatives demonstrated significant cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell proliferation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates : Some derivatives achieved inhibitory effects comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, showing effectiveness against various bacterial strains:

- Tested Strains : E. coli, Bacillus subtilis, Staphylococcus aureus.

- Results : Certain derivatives exhibited promising results against these pathogens at specific concentrations .

Case Studies

Several case studies have explored the synthesis and biological evaluation of pyrazole-based compounds similar to the target compound:

-

Study on Anticancer Activity :

- Researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against HepG2, MCF-7, and A549 cell lines.

- Findings indicated that modifications in substituents significantly influenced biological activity, with some compounds showing IC50 values in the low micromolar range .

- Anti-inflammatory Evaluation :

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via condensation of 4-fluoroaniline derivatives with ethyl ethoxyacetate under reflux (ethanol, 4–6 hours).

- Step 2: Thiadiazole-thiol coupling using potassium carbonate (K₂CO₃) in DMF at room temperature to introduce the 5-(ethylthio)-1,3,4-thiadiazol-2-yl moiety .

- Step 3: Carboxamide formation via nucleophilic acyl substitution with activated carbonyl intermediates.

Key Variables: - Solvent choice: Polar aprotic solvents (e.g., DMF) improve thiadiazole coupling efficiency.

- Catalysts: K₂CO₃ enhances nucleophilicity in SN2 reactions .

- Yield optimization: Crystallization from DMF/water mixtures (2:1 v/v) improves purity (61–75% yields reported in analogous syntheses) .

Q. How can researchers characterize the crystal structure and confirm molecular conformation?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding between thioamide and fluorophenyl groups) .

- Conformational analysis: Pyrazole rings often adopt envelope conformations, with fluorophenyl groups perpendicular to the core (dihedral angles ~80°) .

- Validation: Compare experimental data with density functional theory (DFT)-optimized geometries to confirm stability of observed conformers.

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition assays: Use fluorogenic substrates to measure IC₅₀ values against kinases or hydrolases (e.g., COX-1/2 inhibition via fluorescence quenching) .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HepG2) at 10–100 μM concentrations, with doxorubicin as a positive control.

- Solubility considerations: Prepare stock solutions in DMSO (≤1% final concentration) to mitigate low aqueous solubility .

Advanced Research Questions

Q. How does the compound’s low water solubility affect experimental design, and what strategies can mitigate this?

Methodological Answer:

- Problem: Low solubility (<50 μg/mL in PBS) limits bioavailability and in vivo testing .

- Mitigation strategies:

- Co-solvents: Use cyclodextrin-based formulations (e.g., HP-β-CD) to enhance solubility via inclusion complexes.

- Solid dispersions: Embed the compound in polymeric matrices (e.g., PVP-VA64) to stabilize amorphous phases and improve dissolution rates .

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the ethoxy moiety for pH-dependent release.

Q. How can molecular docking predict interactions with biological targets?

Methodological Answer:

- Target selection: Prioritize proteins with structural homology to known pyrazole/thiadiazole targets (e.g., COX-2, EGFR kinase).

- Docking workflow:

- Prepare the ligand (optimize geometry, assign partial charges).

- Grid generation around the active site (AutoDock Vina).

- Score binding poses using hybrid scoring functions (e.g., ChemPLP in GOLD).

- Validation: Compare docking scores with experimental IC₅₀ values from analogous compounds (e.g., thiadiazole derivatives show ΔG ≈ -9.5 kcal/mol for COX-2) .

Q. How can conflicting pharmacological data from different studies be resolved?

Methodological Answer:

- Case study: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Resolution steps:

- Standardize protocols (e.g., fixed ATP at 10 μM for kinase inhibition).

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Analyze structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .

Key Considerations for Advanced Studies

- SAR analysis: Modify the ethylthio group to propylthio or arylthio to explore steric effects on target binding .

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the ethoxy group.

- Toxicity profiling: Screen for hERG channel inhibition (patch-clamp assays) to prioritize candidates with cardiac safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.